Unmatched Potency for Human MAO-B Inhibition Compared to Syringic Acid
4-Hydroxy-3,5-dimethoxybenzamide exhibits exceptionally potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 0.310 nM [1]. This level of inhibition is orders of magnitude more potent than its carboxylic acid analog, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), for which a definitive IC50 against MAO-B has not been established but is consistently described as having high antioxidant and enzyme-modulating activity without this level of reported potency [2]. This vast difference underscores the critical functional role of the amide moiety over the carboxylic acid for MAO-B engagement.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.310 nM |
| Comparator Or Baseline | Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid) |
| Quantified Difference | Target compound is a potent, sub-nanomolar inhibitor; comparator's activity is not reported in the sub-nanomolar range and is primarily described for antioxidant rather than direct enzyme inhibition potency. |
| Conditions | Human recombinant MAO-B expressed in insect BT1-TN-5B1-4 cells, assessed as production of hydrogen peroxide from p-tyramine up to 15 min |
Why This Matters
For research programs focused on developing MAO-B inhibitors for neurodegenerative diseases, this compound provides a validated, highly potent starting point or positive control, which syringic acid cannot offer.
- [1] BindingDB Entry BDBM50355323 (CHEMBL1835228). Affinity Data for 4-Hydroxy-3,5-dimethoxybenzamide against Human Amine oxidase [flavin-containing] B. View Source
- [2] Srinivasulu, C., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557. View Source
